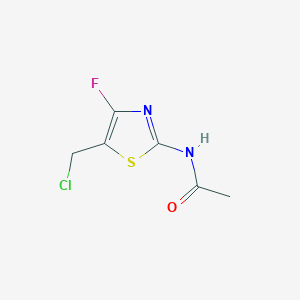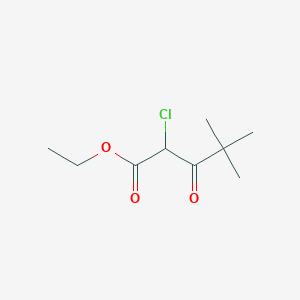
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is an organic compound with the molecular formula C9H15ClO3. It is a derivative of pentanoic acid and is characterized by the presence of a chloro group, a ketone group, and an ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester typically involves the chlorination of 4,4-dimethyl-3-oxopentanoic acid ethyl ester. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 2-chloro-4,4-dimethyl-3-hydroxypentanoic acid ethyl ester.
Hydrolysis: Formation of 2-chloro-4,4-dimethyl-3-oxopentanoic acid and ethanol.
Scientific Research Applications
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: As a building block for the development of new drugs and therapeutic agents.
Material science: In the preparation of polymers and advanced materials with specific properties.
Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester groups participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid ethyl ester: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4,4-dimethyl-3-oxopentanoic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and selectivity in certain reactions.
4,4-Dimethyl-3-oxopentanoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is unique due to the presence of the chloro group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H15ClO3 |
|---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H15ClO3/c1-5-13-8(12)6(10)7(11)9(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
XBTXDMIYSKXIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
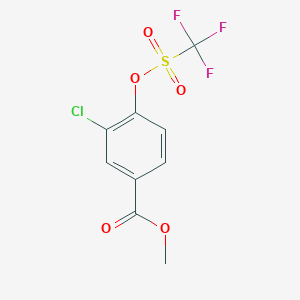

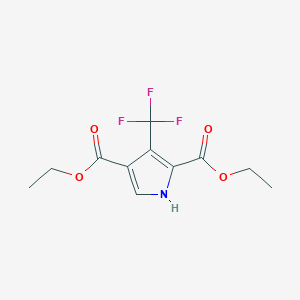
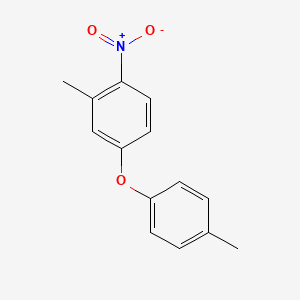

![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
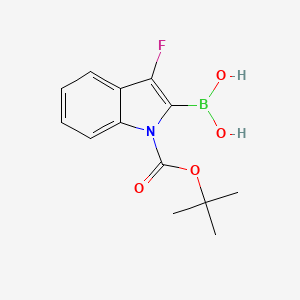
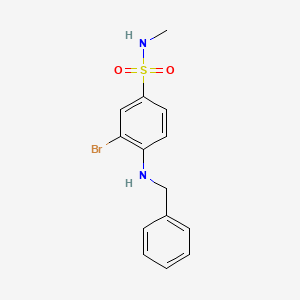


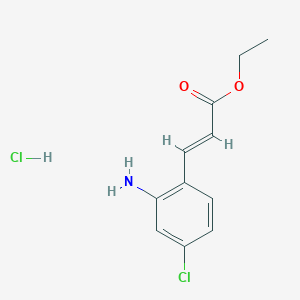
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
